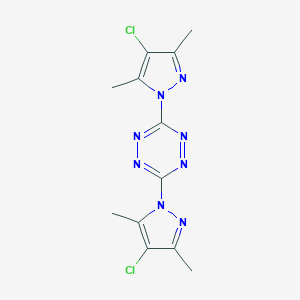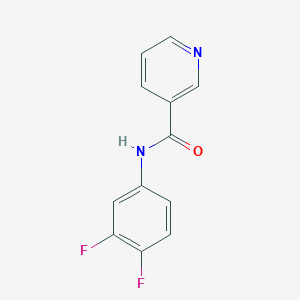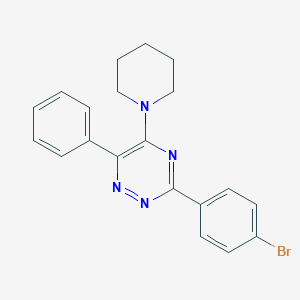
3,6-Bis(4-chloro-3,5-dimethylpyrazol-1-yl)-1,2,4,5-tetrazine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3,6-Bis(4-chloro-3,5-dimethylpyrazol-1-yl)-1,2,4,5-tetrazine is a complex organic compound that features a tetrazine core substituted with two pyrazole rings
准备方法
The synthesis of 3,6-Bis(4-chloro-3,5-dimethylpyrazol-1-yl)-1,2,4,5-tetrazine typically involves the reaction of 3,6-dichloro-1,2,4,5-tetrazine with 4-chloro-3,5-dimethylpyrazole under specific conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine to facilitate the substitution reaction. The reaction mixture is then purified using techniques such as column chromatography to isolate the desired product.
化学反应分析
3,6-Bis(4-chloro-3,5-dimethylpyrazol-1-yl)-1,2,4,5-tetrazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the reduction of the tetrazine ring.
Substitution: The chloro groups on the pyrazole rings can be substituted with other nucleophiles under appropriate conditions, forming a variety of substituted derivatives.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles such as amines and thiols. The major products formed depend on the specific reaction conditions and reagents used.
科学研究应用
3,6-Bis(4-chloro-3,5-dimethylpyrazol-1-yl)-1,2,4,5-tetrazine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and materials.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs.
Industry: The compound is investigated for its use in the development of advanced materials, such as polymers and coatings.
作用机制
The mechanism of action of 3,6-Bis(4-chloro-3,5-dimethylpyrazol-1-yl)-1,2,4,5-tetrazine involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. The exact pathways and targets depend on the specific application and the derivatives used. For example, in medicinal chemistry, the compound may inhibit certain enzymes involved in disease pathways, leading to therapeutic effects.
相似化合物的比较
3,6-Bis(4-chloro-3,5-dimethylpyrazol-1-yl)-1,2,4,5-tetrazine can be compared with other tetrazine and pyrazole derivatives. Similar compounds include:
3,6-Bis(3,5-dimethylpyrazol-1-yl)-1,2,4,5-tetrazine: Lacks the chloro substituents, which may affect its reactivity and applications.
3,6-Bis(4-bromo-3,5-dimethylpyrazol-1-yl)-1,2,4,5-tetrazine:
3,6-Bis(4-chloro-3,5-dimethylpyrazol-1-yl)-1,2,4,5-triazine: Features a triazine core instead of tetrazine, resulting in different reactivity and applications.
The uniqueness of this compound lies in its specific substitution pattern and the resulting chemical properties, which make it suitable for a wide range of applications.
属性
分子式 |
C12H12Cl2N8 |
|---|---|
分子量 |
339.18g/mol |
IUPAC 名称 |
3,6-bis(4-chloro-3,5-dimethylpyrazol-1-yl)-1,2,4,5-tetrazine |
InChI |
InChI=1S/C12H12Cl2N8/c1-5-9(13)7(3)21(19-5)11-15-17-12(18-16-11)22-8(4)10(14)6(2)20-22/h1-4H3 |
InChI 键 |
IQULWURESQLLIO-UHFFFAOYSA-N |
SMILES |
CC1=C(C(=NN1C2=NN=C(N=N2)N3C(=C(C(=N3)C)Cl)C)C)Cl |
规范 SMILES |
CC1=C(C(=NN1C2=NN=C(N=N2)N3C(=C(C(=N3)C)Cl)C)C)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![Ethyl 5-(2-thienyl)-7-(trifluoromethyl)[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxylate](/img/structure/B395699.png)
![4-[4-(benzyloxy)-3-ethoxybenzylidene]-2-{4-nitrophenyl}-5-phenyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B395700.png)
![2-{4-nitrophenyl}-4-[(5-methyl-2-furyl)methylene]-5-phenyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B395703.png)
![3-[(4-benzhydryl-1-piperazinyl)carbonyl]-5-(1,3-benzodioxol-5-yl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B395704.png)
![7-(Trifluoromethyl)-5,6-dihydrobenzo[h]pyrazolo[5,1-b]quinazoline-10-carboxamide](/img/structure/B395705.png)
![7-(Trifluoromethyl)-5,6-dihydrobenzo[h]pyrazolo[5,1-b]quinazoline-10-carboxylic acid](/img/structure/B395706.png)
![4-[(5-hydroxy-3-methyl-1-phenyl-1H-pyrazol-4-yl)(3-methoxy-4-methylphenyl)methyl]-3-methyl-1-phenyl-1H-pyrazol-5-ol](/img/structure/B395707.png)
![(4-Methylpiperazino)[7-(trifluoromethyl)-5,6-dihydrobenzo[h]pyrazolo[5,1-b]quinazolin-10-yl]methanone](/img/structure/B395709.png)

![5-(1,3-benzodioxol-5-yl)-N-(2,4-dimethoxyphenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B395713.png)



![N-[3-(4-chlorophenyl)-6-phenyl-1,2,4-triazin-5-yl]-N,N-dimethylamine](/img/structure/B395722.png)
